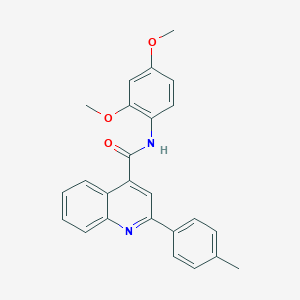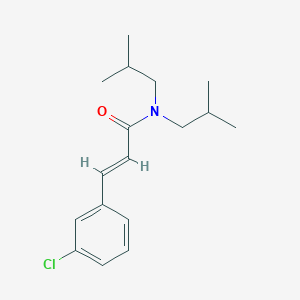![molecular formula C26H24N2O4S B332334 METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B332334.png)
METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Méthodes De Préparation
The synthesis of METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is primarily through interactions with biological macromolecules. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline and thiophene derivatives, such as:
Quinoline-4-carboxylate derivatives: Known for their antimicrobial and antimalarial properties.
Thiophene-2-carboxylate derivatives: Used in organic electronics and as intermediates in pharmaceutical synthesis. METHYL 2-({[2-(4-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combined quinoline and thiophene structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H24N2O4S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
methyl 2-[[2-(4-ethoxyphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-5-32-18-12-10-17(11-13-18)22-14-20(19-8-6-7-9-21(19)27-22)24(29)28-25-23(26(30)31-4)15(2)16(3)33-25/h6-14H,5H2,1-4H3,(H,28,29) |
Clé InChI |
YGXAKHUYYJOBPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332255.png)

![N-benzyl-5-(4-bromophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332257.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B332258.png)
![5-(4-bromophenyl)-3-chloro-N-(2,5-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332259.png)
![3-(2,4-dichlorophenyl)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B332260.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-PHENYLPIPERAZINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B332263.png)
![2-[(3,4-dimethylanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B332264.png)



![2-[(nonylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B332273.png)

